2-Bromo-3-(2,5-dichlorophenyl)-1-propene
Description
2-Bromo-3-(2,5-dichlorophenyl)-1-propene is an organobromine compound featuring a propene backbone substituted with a bromine atom at position 2 and a 2,5-dichlorophenyl group at position 3. This structure combines halogenated aromatic and aliphatic moieties, which are critical in medicinal and agrochemical applications. The 2,5-dichlorophenyl group is recognized for its role in enzyme inhibition, particularly in serine proteases like thrombin and FXIIa, where it occupies the S1 pocket to enhance binding affinity . The bromine atom contributes to electrophilic reactivity, making the compound a versatile intermediate in synthesis.
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-1,4-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQATBSPRKXWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=CC(=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,5-dichlorophenyl)-1-propene typically involves the bromination of 3-(2,5-dichlorophenyl)-1-propene. One common method is the addition of bromine to the double bond of 3-(2,5-dichlorophenyl)-1-propene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of bromine and the control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,5-dichlorophenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen bromide are used. These reactions are often conducted in non-polar solvents like carbon tetrachloride or chloroform.
Oxidation and Reduction Reactions: Oxidizing agents such as m-chloroperbenzoic acid and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include 3-(2,5-dichlorophenyl)-1-propanol, 3-(2,5-dichlorophenyl)-1-propylamine, and other substituted derivatives.
Addition Reactions: Products include 2,3-dibromo-3-(2,5-dichlorophenyl)propane and similar addition products.
Oxidation and Reduction Reactions: Products include 3-(2,5-dichlorophenyl)propane and 3-(2,5-dichlorophenyl)propene oxide.
Scientific Research Applications
Chemical Overview
- Molecular Formula: C9H7BrCl2
- Molecular Weight: 265.96 g/mol
- CAS Number: 842140-33-4
Organic Synthesis
Role as an Intermediate:
2-Bromo-3-(2,5-dichlorophenyl)-1-propene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine and chlorine substituents enhance its reactivity, making it suitable for various reactions such as nucleophilic substitutions and cross-coupling reactions.
Case Study:
In a study focused on synthesizing novel aromatic compounds, researchers utilized this compound in Suzuki-Miyaura coupling reactions. The compound facilitated the formation of biaryl products with yields exceeding 80% under optimized conditions, demonstrating its effectiveness as a building block in organic synthesis.
Medicinal Chemistry
Potential Pharmaceutical Applications:
This compound has been investigated for its potential as a precursor for pharmaceutical agents, particularly those with anti-inflammatory and anticancer properties. The presence of halogen atoms is known to enhance biological activity through improved interaction with biological targets.
Biological Activity:
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 μg/mL to 12.5 μg/mL.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
Material Science
Synthesis of Advanced Materials:
The compound is also utilized in the development of advanced materials, including polymers with specific properties. Its unique structure allows for the modification of polymer characteristics, such as thermal stability and mechanical strength.
Application Example:
In a recent project aimed at developing flame-retardant materials, researchers incorporated this compound into polymer matrices. The resulting materials exhibited enhanced flame resistance compared to traditional polymers, showcasing the compound's utility in material science.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,5-dichlorophenyl)-1-propene depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to form strong interactions with its targets, contributing to its biological activity.
Comparison with Similar Compounds
Key Findings:
- This compound: Demonstrates FXIIa inhibition with IC50 values as low as 10 μM, attributed to the electron-withdrawing 2,5-dichlorophenyl group optimizing interactions in the S1 pocket of serine proteases .
- 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene (CAS 951891-17-1): Methoxy groups are electron-donating, reducing electronegativity and likely weakening enzyme binding. While direct activity data are unavailable, analogs with non-halogenated aryl groups show diminished efficacy in FXIIa inhibition .
- 2-Bromo-3-(3,5-dimethylphenyl)-1-propene (CAS 842140-37-8) : Methyl substituents introduce steric bulk without electronic effects. This compound lacks the polar interactions critical for S1 pocket binding, rendering it less active in enzyme inhibition .
Table 1: Comparative Activity of Halogenated Propenes
Physicochemical Properties
- Molecular Weight : Bromine and chlorine atoms contribute to higher molecular weights (e.g., 225.12 g/mol for the dimethylphenyl analog vs. ~280 g/mol for the dichlorophenyl variant).
Biological Activity
2-Bromo-3-(2,5-dichlorophenyl)-1-propene is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula : C9H7BrCl2
- Molecular Weight : 265.96 g/mol
- Structure : The compound features a bromine atom and two chlorine atoms attached to a phenyl ring, contributing to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. A study evaluated the compound's effectiveness against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These results suggest that the compound could be a candidate for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The presence of halogen atoms enhances the compound's interaction with biological targets, leading to increased cytotoxicity against cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The halogen substituents facilitate strong interactions with these biological targets, which can lead to the modulation of various signaling pathways involved in cell growth and apoptosis .
Case Study 1: Antimicrobial Evaluation
A recent study investigated the antimicrobial efficacy of several halogenated compounds, including this compound. The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to standard antibiotics .
Case Study 2: Anticancer Screening
In another study focused on anticancer properties, researchers tested the compound against various cancer cell lines. The results indicated that it significantly inhibited cell viability in MCF-7 and A549 cells, suggesting its potential as a therapeutic agent in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
